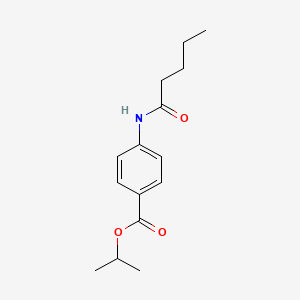![molecular formula C15H12BrNO4 B5761909 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)
4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid, also known as BMB, is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. BMB is a member of the benzamide family of compounds and is known for its ability to inhibit the activity of certain enzymes, such as poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs).
Mecanismo De Acción
4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid exerts its effects by inhibiting the activity of certain enzymes, such as PARP and HDACs. PARP is involved in DNA repair and cell death pathways, while HDACs are involved in gene expression and chromatin remodeling. By inhibiting these enzymes, 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid can induce cell cycle arrest, apoptosis, and changes in gene expression and chromatin structure.
Biochemical and Physiological Effects:
4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, protection against oxidative stress and inflammation, and changes in gene expression and chromatin structure. These effects are mediated by the inhibition of PARP and HDACs, as well as other potential targets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid has several advantages for lab experiments, including its ability to selectively inhibit PARP and HDACs, its relatively low toxicity, and its availability as a commercially available compound. However, there are also some limitations to its use, including its limited solubility in aqueous solutions, its potential off-target effects, and the need for careful optimization of experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid, including the development of more potent and selective inhibitors of PARP and HDACs, the identification of new targets for 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid and related compounds, and the exploration of the potential therapeutic applications of 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid in cancer and neurodegenerative diseases. Additionally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid, and to optimize its use in lab experiments.
Métodos De Síntesis
The synthesis of 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid involves the reaction of 5-bromo-2-methoxybenzoic acid with 4-aminobenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid has been used in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and epigenetic research. In cancer research, 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid has been shown to protect against oxidative stress and inflammation, which are both implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In epigenetic research, 4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid has been used as a tool to study the role of HDACs in gene expression and chromatin remodeling.
Propiedades
IUPAC Name |
4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO4/c1-21-13-7-4-10(16)8-12(13)14(18)17-11-5-2-9(3-6-11)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLBFFJSOAACQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Bromo-2-methoxybenzoyl)amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)

![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)

![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![2-(3-{[(2-methylphenyl)amino]methyl}phenoxy)-N-phenylacetamide](/img/structure/B5761882.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)
